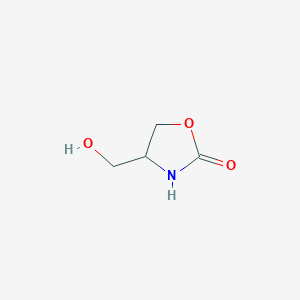

4-(Hydroxymethyl)oxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-08-4 | |

| Record name | 4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(hydroxymethyl)oxazolidin-2-one from serine

An In-depth Technical Guide to the Synthesis of (S)-4-(Hydroxymethyl)oxazolidin-2-one from L-Serine

Abstract

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a pivotal chiral building block in modern asymmetric synthesis, serving as a precursor to valuable chiral auxiliaries and complex pharmaceutical intermediates. Its synthesis from the inexpensive, enantiopure starting material L-serine is a cornerstone transformation for accessing this chiral scaffold. This technical guide provides researchers, scientists, and drug development professionals with an in-depth examination of the most efficient and scientifically sound methodologies for this synthesis. We will dissect the core two-step strategy—reduction and cyclization—exploring the causality behind experimental choices, presenting validated, step-by-step protocols, and offering insights into process optimization and characterization.

Introduction: Strategic Importance

The oxazolidinone ring system is a privileged structure in medicinal chemistry and a versatile tool in asymmetric synthesis.[1][2] Specifically, the serine-derived (S)-4-(hydroxymethyl)oxazolidin-2-one provides a synthetically accessible handle (the hydroxymethyl group) for further functionalization or attachment to solid supports, while the core heterocycle serves as a rigid chiral director. The most direct and economical synthetic approach leverages the natural chirality of L-serine, an abundant amino acid.[3][4][5] This guide focuses on a robust and scalable two-step sequence that preserves the critical stereochemistry of the starting material.

Core Synthetic Strategy: From Amino Acid to Chiral Heterocycle

The conversion of L-serine to (S)-4-(hydroxymethyl)oxazolidin-2-one is fundamentally a process of reduction followed by cyclization. The key challenge lies in selectively reducing the carboxylic acid functional group to a primary alcohol without affecting the existing alcohol or amine groups, and subsequently forming the five-membered cyclic carbamate with complete retention of stereochemical integrity.

The overall transformation can be visualized as follows:

Caption: High-level overview of the two-step synthesis.

Part I: The Reduction of L-Serine to L-Serinol

The initial and most critical step is the chemoselective reduction of the carboxylic acid of L-serine. Direct reduction of an amino acid with powerful hydrides like lithium aluminum hydride (LiAlH4) can be complicated by low solubility and the formation of intractable aluminum complexes with the amino and hydroxyl groups. A more reliable and scalable approach involves the in situ conversion of the carboxylic acid to its methyl ester, which is then readily reduced by the milder and more manageable sodium borohydride (NaBH₄).

Causality Behind the One-Pot Esterification-Reduction Protocol

This elegant one-pot method avoids the need for isolating the intermediate ester, streamlining the process and improving overall efficiency.[6][7]

-

Esterification via Thionyl Chloride: Thionyl chloride (SOCl₂) reacts rapidly with the carboxylic acid to form a highly reactive acyl chloride intermediate. In the presence of methanol as the solvent, this intermediate is immediately converted to the methyl ester. This process is much faster and more efficient than traditional Fischer esterification.

-

Selective Reduction with Sodium Borohydride: Sodium borohydride is a workhorse reducing agent with excellent selectivity for aldehydes, ketones, and esters over carboxylic acids and amides. By first forming the methyl ester, we create a substrate that is readily reduced by NaBH₄ in an aqueous methanolic solution, yielding the desired amino alcohol, L-serinol.[6]

Experimental Protocol 1: One-Pot Synthesis of L-Serinol

This protocol is adapted from an established, economically viable procedure.[6][7]

Caption: Workflow for the one-pot synthesis of L-Serinol.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-serine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of serine).

-

Esterification: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Preparation for Reduction: Cool the reaction mixture back down to 0 °C in an ice bath.

-

Reduction: In a separate beaker, dissolve sodium borohydride (NaBH₄, 3.0-4.0 eq) in a small amount of water. Add this aqueous NaBH₄ solution portion-wise to the cooled reaction mixture, maintaining the temperature below 15 °C. Vigorous gas evolution (hydrogen) will be observed.

-

Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully quench the reaction by the slow addition of acetone or dilute HCl. Concentrate the mixture under reduced pressure to remove the methanol. The resulting aqueous residue containing L-serinol can often be used directly in the next step after adjusting the pH.

| Parameter | Value/Reagent | Purpose |

| Starting Material | L-Serine | Chiral source |

| Reagent 1 | Thionyl Chloride (SOCl₂) | Carboxylic acid activation for esterification |

| Solvent | Methanol (MeOH) | Reactant for ester formation and solvent |

| Reagent 2 | Sodium Borohydride (NaBH₄) | Reducing agent for the methyl ester |

| Temperature | 0 °C (addition), Reflux (esterification) | Control reactivity and drive reaction to completion |

| Typical Yield | >90% (crude) | High conversion to the amino alcohol |

Part II: Cyclization to the Oxazolidinone Ring

With L-serinol in hand, the final step is to form the cyclic carbamate. This requires a "carbonyl-equivalent" reagent to bridge the amino and hydroxyl groups. While historically hazardous reagents like phosgene were employed, modern, safer alternatives are now standard practice.[8] Diethyl carbonate is an excellent choice, acting as a non-toxic and efficient carbonylating agent, particularly in the presence of a mild base.[6][9]

Mechanism and Rationale for Diethyl Carbonate Cyclization

The reaction proceeds via a base-catalyzed, two-step nucleophilic substitution.

-

N-acylation: The more nucleophilic amine group of L-serinol attacks one of the carbonyl carbons of diethyl carbonate, displacing an ethoxide ion. This forms an intermediate ethyl carbamate.

-

Intramolecular Cyclization: The base (e.g., K₂CO₃) deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then performs an intramolecular nucleophilic attack on the carbamate carbonyl, displacing the second ethoxide ion and closing the five-membered ring to yield the thermodynamically stable oxazolidinone product.

Caption: Mechanism of base-catalyzed cyclization with diethyl carbonate.

Experimental Protocol 2: Phosgene-Free Cyclization of L-Serinol

This robust protocol, adapted from the literature, provides the target compound in high yield.[6]

Step-by-Step Methodology:

-

Reaction Setup: To the crude L-serinol obtained from the previous step, add diethyl carbonate (2.0-3.0 eq) and potassium carbonate (K₂CO₃, 0.5-1.0 eq).

-

Heating: Heat the heterogeneous mixture to 100-120 °C with vigorous stirring. The reaction can often be run with minimal or no additional solvent.

-

Completion: Maintain the temperature for 4-6 hours. The reaction mixture will typically become more homogeneous as the product forms. Progress can be monitored by TLC.

-

Isolation: After cooling to room temperature, the excess diethyl carbonate can be removed under reduced pressure. The residue can be dissolved in a suitable solvent like ethyl acetate or dichloromethane.

-

Purification: The inorganic base is removed by filtration. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is typically a white solid that can be further purified by recrystallization.[10][11]

| Parameter | Value/Reagent | Purpose |

| Starting Material | L-Serinol | Amino alcohol precursor |

| Reagent 1 | Diethyl Carbonate | Safe carbonyl source for cyclization |

| Reagent 2 | Potassium Carbonate (K₂CO₃) | Base catalyst |

| Temperature | 100-120 °C | To drive the reaction to completion |

| Purification | Recrystallization (e.g., from Ethyl Acetate/Hexane) | To obtain high-purity final product |

| Typical Yield | 85-95% | Efficient ring-closure |

Characterization and Quality Control

Verifying the identity and purity of the final product is essential. The following data are characteristic of (S)-4-(hydroxymethyl)oxazolidin-2-one.[12]

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | ~86 °C |

| ¹H NMR (DMSO-d₆) | δ ~7.6 (s, 1H, NH), ~4.9 (t, 1H, OH), 4.2 (t, 1H), 3.9 (t, 1H), 3.5-3.3 (m, 3H) |

| ¹³C NMR (DMSO-d₆) | δ ~159.5 (C=O), 64.0 (CH₂), 55.0 (CH), 46.0 (CH₂) |

| Molecular Formula | C₄H₇NO₃ |

| Molecular Weight | 117.10 g/mol |

Conclusion

The synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one from L-serine is a highly efficient and reliable process that provides access to a valuable chiral intermediate. The optimized two-step sequence, featuring a one-pot esterification-reduction followed by a phosgene-free cyclization with diethyl carbonate, represents a scalable, economical, and safe route. By understanding the chemical principles behind each transformation, researchers can confidently execute this synthesis and apply the resulting high-purity building block to complex synthetic challenges in drug discovery and development.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Ghosh, A. K., & Carrow, B. P. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development, 15(4), 845-850. (Note: While this reference is for a related compound, the described one-pot reduction and diethyl carbonate cyclization methods are directly applicable to the serine derivative.) [Available at: https://www.tandfonline.com/doi/full/10.1080/08820139.2011.587002]

- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Technical Bulletin. [Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/oxazolidinones-for-asymmetric-synthesis]

- Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(18), 2356-2365. [Available at: https://www.researchgate.

- Khadse, S., & Chaudhari, P. (2013). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Available at: https://www.tsijournals.

- Bew, S. P., Bull, S. D., & Davies, S. G. (2000). Polymer supported oxazolidin-2-ones derived from L-serine—a cautionary tale. Tetrahedron Letters, 41(39), 7577-7581. [Available at: https://www.sciencedirect.com/science/article/pii/S004040390001301X]

- ChemScene. (S)-4-(Hydroxymethyl)oxazolidin-2-one Product Data. [Available at: https://www.chemscene.com/products/S-4-Hydroxymethyloxazolidin-2-one-CS-0067476.html]

- PubChem. L-Serine Compound Summary. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/L-serine]

- Yang, Z., Mao, Z., & Ling, J. (2016). Phosgene-free synthesis of non-ionic hydrophilic polyserine. Polymer Chemistry, 7(3), 519-522. [Available at: https://pubs.rsc.org/en/content/articlelanding/2016/py/c5py01681a]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound: L-Serine [mediadb.systemsbiology.net]

- 4. Serine [bionity.com]

- 5. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Phosgene-free synthesis of non-ionic hydrophilic polyserine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]

- 12. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one

Abstract

(S)-4-(hydroxymethyl)oxazolidin-2-one is a pivotal chiral building block and auxiliary in modern asymmetric synthesis. Its structural rigidity, derived from the oxazolidinone core, and the stereodirecting influence of its C4 substituent make it an invaluable tool for the stereocontrolled synthesis of complex molecules, particularly in pharmaceutical development.[1][2][3] This guide provides a comprehensive overview of the principal and most effective strategies for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, from classic chiral pool synthesis starting with L-serine to modern catalytic asymmetric methods. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of these synthetic pathways, emphasizing the rationale behind experimental choices to ensure reproducible and high-fidelity outcomes.

Introduction: The Significance of (S)-4-(hydroxymethyl)oxazolidin-2-one

The precise control of stereochemistry is fundamental to the synthesis of biologically active molecules, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired configuration.[1][4][5] Among the pantheon of such auxiliaries, oxazolidinones, particularly those popularized by David A. Evans, stand out for their reliability and high levels of stereocontrol in reactions like alkylations and aldol additions.[1]

(S)-4-(hydroxymethyl)oxazolidin-2-one, the subject of this guide, is a particularly valuable synthon for several key reasons:

-

Chiral Pool Accessibility: It is readily synthesized from the inexpensive and enantiomerically pure natural amino acid, L-serine.

-

Versatility: The primary alcohol functional group provides a convenient handle for further synthetic elaboration and attachment to various substrates.

-

Proven Utility: It serves as a precursor to other widely used chiral auxiliaries and is a key intermediate in the synthesis of numerous complex natural products and pharmaceutical agents.[2]

This guide will explore the most robust and field-proven methodologies for its synthesis, providing both the theoretical basis and practical protocols for its successful preparation.

Synthetic Strategies: A Comparative Analysis

The enantioselective synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one can be broadly categorized into two primary approaches: synthesis from the chiral pool and catalytic asymmetric synthesis.

The Chiral Pool Approach: Synthesis from L-Serine

This is the most direct, cost-effective, and widely adopted strategy. It leverages the inherent chirality of L-serine, a natural α-amino acid, to establish the stereocenter at the C4 position of the oxazolidinone ring. The synthesis is conceptually a two-step process: reduction of the carboxylic acid followed by cyclization.

Step 1: Reduction of L-Serine to (S)-2-amino-1,3-propanediol (L-Serinol)

The primary challenge in this step is the selective reduction of the carboxylic acid in the presence of the amino group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane complexes are often preferred for their milder reaction conditions and improved safety profile on a larger scale.

-

Causality of Reagent Choice: Borane reagents, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are electrophilic and readily form a complex with the more nucleophilic carboxylic acid group (often as a carboxylate salt), facilitating its reduction over the less reactive amino group.[6] In some procedures, the amino group is first protected (e.g., as a Boc-carbamate) to prevent side reactions and improve solubility before reduction.[6]

Step 2: Cyclization via Carbonylation

The resulting (S)-2-amino-1,3-propanediol (L-serinol) is then cyclized by introducing a carbonyl group to form the 5-membered ring. Several reagents can effect this transformation:

-

Dialkyl Carbonates (e.g., Diethyl Carbonate): This is a common and relatively safe method. The reaction is typically conducted under basic conditions (e.g., with potassium carbonate or sodium methoxide) at elevated temperatures. The base deprotonates the amino group, which then attacks the electrophilic carbonyl carbon of the diethyl carbonate. An intramolecular transesterification follows, eliminating ethanol and forming the stable cyclic carbamate.

-

Phosgene Equivalents (e.g., Triphosgene, Carbonyldiimidazole - CDI): These reagents are highly reactive and allow the reaction to proceed at lower temperatures. CDI is often preferred for its greater safety compared to phosgene. The mechanism involves the initial formation of an activated carbamate, which rapidly undergoes intramolecular cyclization.

The overall workflow for the synthesis from L-serine is a robust and scalable process, making it the dominant method in both academic and industrial settings.

Caption: Chiral pool synthesis of the target oxazolidinone from L-Serine.

Catalytic Asymmetric Strategies

While the chiral pool approach is dominant, catalytic asymmetric methods represent a more elegant and modern alternative for constructing the chiral 1,2-amino alcohol core. These methods create the stereocenter from prochiral starting materials using a substoichiometric amount of a chiral catalyst.

Organocatalytic Asymmetric Synthesis

Recent advances have demonstrated the power of organocatalysis in generating chiral building blocks. For instance, asymmetric aminohydroxylation or related domino reactions can be employed to construct the oxazolidinone ring system with high enantioselectivity.[7][8]

-

Mechanism Insight: A typical strategy involves a domino reaction, such as an N,O-acetalization followed by an aza-Michael addition, catalyzed by a bifunctional chiral organocatalyst like a squaramide or thiourea derivative.[7][8] The catalyst simultaneously activates both the nucleophile and the electrophile through hydrogen bonding, orienting them within a chiral pocket to favor the formation of one enantiomer.

Caption: Conceptual workflow for organocatalytic asymmetric synthesis.

While powerful for generating diverse substituted oxazolidinones, these methods are often more complex and less direct for the specific synthesis of the simple, un-substituted (S)-4-(hydroxymethyl)oxazolidin-2-one compared to the L-serine route.

Data Summary and Experimental Protocols

Comparison of Synthetic Strategies

| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield (%) | Typical ee (%) | Advantages & Disadvantages |

| Chiral Pool | L-Serine | 1. BH₃-THF or LiAlH₄2. Diethyl Carbonate, K₂CO₃ | 75-90% | >99% | Adv: Inexpensive, scalable, high ee.Disadv: Relies on natural source availability. |

| Organocatalysis | Varies (e.g., imines, enones) | Chiral Squaramide or Thiourea Catalyst | 70-95% | 90 to >99% | Adv: High ee, generates diverse analogs.Disadv: More complex, catalyst cost.[7][8] |

Field-Proven Experimental Protocols

Protocol 1: Synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one from L-Serine

This protocol is a robust, two-step procedure suitable for laboratory scale.

Step A: Reduction of L-Serine to L-Serinol

-

Setup: To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add L-Serine (21.0 g, 0.2 mol).

-

Suspension: Suspend the L-Serine in dry tetrahydrofuran (THF, 400 mL).

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂, 10 M, 60 mL, 0.6 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours. The mixture will become a clear solution.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (100 mL). Vigorous hydrogen evolution will occur.

-

Workup: Concentrate the solution under reduced pressure to yield a viscous oil. Re-dissolve the oil in methanol (200 mL) and re-evaporate. Repeat this step two more times to remove borate esters. The resulting white solid, L-serinol, is used in the next step without further purification.

Step B: Cyclization to (S)-4-(hydroxymethyl)oxazolidin-2-one

-

Setup: To the flask containing the crude L-serinol from the previous step, add diethyl carbonate (100 mL, 0.83 mol) and potassium carbonate (2.76 g, 0.02 mol).

-

Reaction: Heat the mixture to reflux (approx. 125 °C) with vigorous stirring for 4 hours.

-

Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to remove excess diethyl carbonate. The resulting residue is purified by flash column chromatography (silica gel, eluting with 5-10% methanol in dichloromethane) to afford (S)-4-(hydroxymethyl)oxazolidin-2-one as a white crystalline solid. (Typical yield: ~20 g, 85% over two steps).

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one is most effectively and economically achieved via the chiral pool approach starting from L-serine. This method is highly reliable, scalable, and provides the target molecule with excellent enantiopurity. The two-step sequence involving borane reduction followed by cyclization with diethyl carbonate represents a field-proven, standard procedure.

While catalytic asymmetric methods offer elegant solutions and are invaluable for creating a broader diversity of substituted oxazolidinones, they do not typically present an advantage for the specific preparation of this fundamental, unsubstituted chiral building block. Future research will likely focus on refining the existing chiral pool methods to be even more environmentally benign ("greener") and developing novel catalytic cycles that could one day rival the cost-effectiveness of nature's starting materials.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 7. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. uvadoc.uva.es [uvadoc.uva.es]

4-(hydroxymethyl)oxazolidin-2-one chemical properties and stability

An In-depth Technical Guide to 4-(hydroxymethyl)oxazolidin-2-one: Chemical Properties and Stability

Introduction

This compound (CAS No: 15546-08-4) is a pivotal heterocyclic compound featuring a five-membered oxazolidinone ring. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a versatile chiral building block and a core component in various biologically active molecules, including antibacterial agents.[1] Its utility stems from the rigid cyclic structure which can appropriately position functional groups for molecular recognition, and the presence of a reactive hydroxymethyl group for further synthetic elaboration.

This guide provides an in-depth analysis of the core chemical properties and stability profile of this compound. Understanding these parameters is critical for researchers in drug discovery, process development, and formulation science to ensure its effective use, storage, and the stability of resulting derivatives. We will explore its physicochemical characteristics, inherent stability limitations, and provide standardized protocols for its analysis.

Section 1: Core Physicochemical Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and non-reactive environments. For this compound, these properties are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 15546-08-4 | [2] |

| Molecular Formula | C₄H₇NO₃ | [3] |

| Molecular Weight | 117.10 g/mol | [2][3] |

| Physical Form | Solid | |

| Melting Point | 85.6 °C | |

| Boiling Point | 430.6 ± 14.0 °C at 760 mmHg | |

| Topological Polar Surface Area | 58.56 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Solubility Profile

While comprehensive public data on solubility in a wide range of organic solvents is limited, its structure, featuring both a polar hydroxyl group and a lactam-like carbamate, suggests miscibility with polar protic solvents like water and alcohols, as well as polar aprotic solvents. Oxazolidine derivatives are generally noted to be soluble in solvents like chloroform.[5] Practical determination via standardized solubility testing is recommended for specific formulation or reaction needs.

Chemical Structure Diagram

The structural representation of this compound is fundamental to understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Section 2: Chemical Stability and Handling

The stability of this compound is a critical consideration for its application. The oxazolidinone ring, while generally stable, possesses inherent reactivity that can lead to degradation under specific conditions.

Thermal Stability

The compound is stable under recommended storage conditions.[6] However, exposure to high temperatures can lead to thermal decomposition. Hazardous decomposition products primarily include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7] Therefore, avoiding strong heating is a necessary precaution.

pH Sensitivity and Hydrolytic Degradation

The carbamate (cyclic ester-amide) linkage within the oxazolidinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This is the most common degradation pathway for this class of compounds.

-

Base-Catalyzed Hydrolysis: Strong bases will readily attack the carbonyl carbon, leading to ring-opening to form the corresponding amino alcohol derivative.

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the carbonyl oxygen activates the ring for nucleophilic attack by water, also resulting in cleavage of the carbamate bond.

This reactivity is a critical factor in drug development, as pH changes in a formulation or physiological environment can impact the integrity of the molecule.

Caption: General hydrolytic degradation pathway of the oxazolidinone ring.

Incompatibilities

To maintain the integrity of the compound, contact with certain materials should be avoided:

-

Strong Oxidizing Agents: These substances can react with the molecule, potentially leading to vigorous reactions and degradation.[6][7]

-

Sources of Ignition: As with many organic solids, minimizing dust generation and accumulation is important to prevent the risk of dust explosion.[7] Handling should be done away from open flames, sparks, or other ignition sources.[2]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and stability of this compound.

-

Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][7] A recommended storage temperature is often cited as 2-8°C or 4°C for long-term stability.[3][8]

-

Handling Practices: Use in a well-ventilated place is essential.[2] Standard personal protective equipment (PPE), including gloves, safety goggles, and suitable protective clothing, should be worn to avoid contact with skin and eyes.[2][7]

Section 3: Analytical Methodologies and Protocols

To ensure the quality and assess the stability of this compound, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]

Protocol 1: Purity Assessment by HPLC

This protocol provides a general framework for determining the purity of this compound. The causality behind this method is its ability to separate the main compound from potential synthesis-related impurities or degradants.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard in a suitable diluent (e.g., methanol or an acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Prepare the test sample in the same manner.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 80:20 water:acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV, with wavelength set to a maximum absorbance for the oxazolidinone chromophore (typically in the low UV range, e.g., 210-220 nm, as the compound lacks a strong chromophore).

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 5-10 µL.

-

-

Analysis:

-

Inject the standard and sample solutions.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

-

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is a self-validating system designed to identify potential degradation products and pathways, which is essential for establishing the inherent stability of the molecule.

Experimental Workflow:

Caption: Workflow for a forced degradation study.

Methodology:

-

Acidic Degradation: Expose the compound to 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

-

Basic Degradation: Treat the compound with 0.1 M NaOH at room temperature. The reaction is often rapid, so time points should be monitored closely (e.g., 0, 1, 4, 8 hours).

-

Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution of the compound in a neutral solvent at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the compound (solid and solution) to controlled light conditions as specified by ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method. The goal is to achieve sufficient separation between the parent peak and all degradation product peaks.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its primary stability liability is the potential for hydrolytic cleavage of the oxazolidinone ring under strongly acidic or basic conditions. It is incompatible with strong oxidizing agents and requires storage in a cool, dry environment to prevent thermal decomposition. By employing robust analytical methods such as HPLC and conducting thorough forced degradation studies, researchers and drug development professionals can confidently manage its use, ensuring the integrity of their synthetic work and the quality of downstream products.

References

-

Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Retrieved from [Link]

-

Synthesis of 4-Hydroxy-2-oxazolidinones Catalyzed by Tin Alkoxides. (2010). ChemInform. Retrieved from [Link]

-

2-Oxazolidinone Safety Data Sheet. (2014). Retrieved from [Link]

-

The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators. (2000). ElectronicsAndBooks. Retrieved from [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH. Retrieved from [Link]

-

4-hydroxy-4,5,5-trimethyl-oxazolidin-2-one. (n.d.). Chemsrc. Retrieved from [Link]

-

This compound. (n.d.). BIOFOUNT. Retrieved from [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). Arkivoc. Retrieved from [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). MDPI. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 15546-08-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. chemscene.com [chemscene.com]

- 5. cas 144542-44-9|| where to buy (4S)-4-(hydroxymethyl)oxazolidin-2-one [english.chemenu.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. aksci.com [aksci.com]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

Introduction: The Structural Imperative of 4-(Hydroxymethyl)oxazolidin-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)oxazolidin-2-one

This compound (CAS: 15546-08-4) is a valuable heterocyclic compound featuring a carbamate within a five-membered ring, along with a primary alcohol functional group.[1] Its molecular formula is C₄H₇NO₃ with a molecular weight of 117.10 g/mol .[2] This structure is a key building block in synthetic organic chemistry and is related to the core of oxazolidinone antibiotics, a critical class of therapeutics effective against multi-drug resistant Gram-positive bacteria.[3]

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation and purity assessment are paramount. The subtle stereochemistry and functional group interplay in this molecule necessitate a multi-technique spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will not only present the data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, reflecting a field-proven workflow.

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical entity like this compound.

Caption: Logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR experiments are essential to confirm the carbon backbone and the placement of protons.

Experimental Protocol: NMR Data Acquisition

Rationale: A high-field spectrometer (e.g., 400 MHz) is chosen to achieve optimal signal dispersion, which is critical for resolving the overlapping multiplets expected in the aliphatic region of this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the polar analyte and its exchangeable deuterium, which allows for the observation of the O-H and N-H protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). For enhanced signal, a DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-N | ~7.6 | broad singlet | 1H | - | The amide proton is typically deshielded and may appear broad due to quadrupole effects and exchange. |

| H-O | ~4.9 | triplet | 1H | J ≈ 5.5 | The hydroxyl proton couples to the two adjacent CH₂ protons (H-6). Its chemical shift is variable. |

| H-5a, H-5b | ~4.2, ~4.0 | dd, dd | 2H | Jgem ≈ 8.5, Jvic ≈ 6.0, 8.0 | These diastereotopic protons are part of the -O-CH₂- unit in the ring, coupled to each other and to H-4. |

| H-4 | ~3.9 | multiplet | 1H | - | This methine proton is coupled to the H-5 and H-6 protons, resulting in a complex multiplet. |

| H-6a, H-6b | ~3.5, ~3.4 | multiplet | 2H | - | These diastereotopic protons of the hydroxymethyl group are coupled to H-4 and the hydroxyl proton (H-O). |

¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-2 | ~159.0 | The carbonyl carbon of the carbamate is highly deshielded due to the two adjacent electronegative atoms (O and N). |

| C-5 | ~69.0 | The methylene carbon attached to the ring oxygen is significantly deshielded. |

| C-6 | ~62.0 | The methylene carbon of the primary alcohol is deshielded by the attached oxygen. |

| C-4 | ~55.0 | The methine carbon is attached to nitrogen and is in the aliphatic region. |

Interpretation and Structural Verification

The predicted NMR data provides a complete structural fingerprint. The ¹H NMR spectrum would show five distinct regions corresponding to the five types of protons. The integration values (1H, 1H, 2H, 1H, 2H) would confirm the proton count. The key correlations, illustrated below, are crucial: the multiplet for H-4 must show couplings to the protons at C-5 and C-6, confirming the core connectivity. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) would definitively establish these H-H coupling networks.

The ¹³C NMR spectrum is simpler, showing four distinct signals corresponding to the four unique carbons. The downfield signal at ~159.0 ppm is characteristic of a carbamate carbonyl, providing strong evidence for the oxazolidinone ring.

Caption: Key ¹H-¹H NMR spin-spin coupling correlations.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of bonds provide direct evidence for the presence of the hydroxyl, amine, and carbonyl groups in this compound.

Experimental Protocol: FTIR-ATR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is suitable for solid samples, eliminating the need to prepare a KBr pellet.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal (e.g., diamond). This accounts for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum (e.g., by co-adding 32 scans) over a typical range of 4000–600 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | O-H stretch | Alcohol | Strong, Broad |

| ~3250 | N-H stretch | Amide (in ring) | Medium, Broad |

| 2850-3000 | C-H stretch | Aliphatic CH, CH₂ | Medium |

| ~1730 | C=O stretch | Carbamate (cyclic) | Strong, Sharp |

| ~1250 | C-O stretch | Ester/Alcohol | Strong |

Interpretation and Structural Verification

The IR spectrum provides a quick quality control check. The most prominent and informative peaks are the strong, sharp carbonyl (C=O) stretch around 1730 cm⁻¹, which is a hallmark of the 2-oxazolidinone ring. The presence of two distinct, broad absorption bands above 3200 cm⁻¹ is crucial evidence for both the alcohol (O-H) and the secondary amide (N-H) functional groups. The absence of signals in other characteristic regions (e.g., alkyne, aromatic) confirms the purity of the aliphatic heterocyclic structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar, non-volatile molecule, which typically yields the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode, as the nitrogen atom is readily protonated. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.

-

High-Resolution MS (Optional but Recommended): For unambiguous formula confirmation, acquire data on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain a mass measurement with <5 ppm error.

Expected Mass Spectrometry Data (ESI, Positive Mode)

| m/z Value | Ion | Rationale |

| 118.0499 | [M+H]⁺ | The protonated molecular ion. Calculated exact mass for C₄H₈NO₃⁺ is 118.0504. |

| 140.0318 | [M+Na]⁺ | A common adduct seen with ESI, where a sodium ion attaches. Calculated exact mass for C₄H₇NO₃Na⁺ is 140.0324. |

| 88.0393 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl side chain is a common fragmentation pathway. |

| 70.0288 | [M+H - CH₂O - H₂O]⁺ | Subsequent loss of water from the ring. |

Interpretation and Structural Verification

The primary goal is to observe the protonated molecular ion at m/z 118. The high-resolution mass should match the theoretical value for C₄H₈NO₃⁺ within a few parts per million, confirming the elemental formula. Tandem MS (MS/MS) experiments, where the ion at m/z 118 is isolated and fragmented, can be used to verify the proposed fragmentation pathway, providing further confidence in the structure.

Caption: A plausible ESI-MS fragmentation pathway.

Conclusion

The structural integrity of this compound is confirmed not by a single technique, but by the confluence of evidence from NMR, IR, and MS. NMR spectroscopy maps the C-H framework, IR confirms the essential functional groups (hydroxyl, amide, carbonyl), and MS verifies the exact molecular weight and formula. This integrated spectroscopic approach provides a self-validating system, ensuring that researchers and drug development professionals can proceed with confidence in the identity and purity of this critical chemical building block.

References

-

Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(15), 1916-1923. [Link]

-

Wikipedia. 2-Oxazolidinone. [Link]

-

Singh, R., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]

-

Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4-(Hydroxymethyl)oxazolidin-2-one Derivatives: From Synthesis to Supramolecular Architecture

Abstract

The 4-(hydroxymethyl)oxazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antibacterials. The three-dimensional arrangement of these molecules in the solid state, governed by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis of these compounds, provide detailed protocols for obtaining single crystals, and analyze their intricate supramolecular architectures, with a focus on the critical role of intermolecular interactions.

Introduction: The Significance of the Oxazolidinone Core in Drug Design

The oxazolidinone ring system is a privileged scaffold in modern drug discovery, with its most prominent success being the antibiotic Linezolid.[1][2] The 2-oxazolidinone moiety is a key pharmacophore that imparts potent antibacterial activity through a unique mechanism of inhibiting bacterial protein synthesis.[3][4] The substituent at the 4-position of the oxazolidinone ring plays a crucial role in modulating the compound's biological activity and pharmacokinetic profile. The presence of a hydroxymethyl group at this position offers a handle for further chemical modification and, importantly, introduces a key functional group for directed intermolecular interactions within the crystal lattice.

Understanding the crystal structure of this compound derivatives is paramount for several reasons:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms can have significant implications for its therapeutic efficacy and manufacturability.[5]

-

Solubility and Bioavailability: The arrangement of molecules in a crystal lattice dictates the energy required to break it apart, thus influencing the compound's solubility and, consequently, its bioavailability.[6]

-

Structure-Activity Relationship (SAR): A detailed knowledge of the three-dimensional structure provides invaluable insights for rational drug design and the optimization of lead compounds.

This guide will provide a holistic view of the journey from chemical synthesis to the elucidation and interpretation of the crystal structure of these vital pharmaceutical building blocks.

Stereoselective Synthesis of this compound Derivatives

The stereochemistry at the C4 position of the oxazolidinone ring is critical for biological activity. Therefore, stereoselective synthetic methods are of utmost importance. A reliable method for the synthesis of trans-4-(hydroxymethyl)oxazolidin-2-one derivatives proceeds via the ring-opening of 2-hydroxymethylaziridines.[7]

Experimental Protocol: Synthesis of trans-4-(Hydroxymethyl)oxazolidin-2-one Derivatives

This protocol is adapted from the work of Ouerfelli et al. (2018).[7]

-

Reduction of trans-aziridine-2-carboxylates: To a solution of the appropriate trans-aziridine-2-carboxylate in anhydrous THF at 0 °C, add LiAlH4 (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the sequential addition of water and a 15% aqueous solution of NaOH.

-

Extraction: Filter the resulting mixture through a pad of Celite and extract the filtrate with ethyl acetate.

-

Purification of 2-hydroxymethylaziridine: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-hydroxymethylaziridine.

-

Cyclization to the Oxazolidinone: Dissolve the purified 2-hydroxymethylaziridine in acetonitrile. Add methyl chloroformate (1.2 equivalents) and reflux the mixture for 1-2 hours.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the trans-4-(hydroxymethyl)oxazolidin-2-one derivative.

Caption: Synthetic workflow for trans-4-(hydroxymethyl)oxazolidin-2-one derivatives.

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the crystal structure by X-ray diffraction. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and afford crystals upon cooling.

-

Slow Evaporation: Prepare a saturated solution of the this compound derivative in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (often 100 K to minimize thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares methods.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structural Analysis of this compound Derivatives

The crystal structures of this compound derivatives reveal key features that influence their solid-state properties.

Conformation of the Oxazolidinone Ring

The five-membered oxazolidinone ring typically adopts a non-planar, envelope conformation. This puckering minimizes steric strain and influences the overall shape of the molecule. The specific atom that is out of the plane can vary depending on the substituents on the ring.

Intermolecular Interactions

The hydroxymethyl group at the C4 position is a key player in directing the crystal packing through the formation of strong intermolecular hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the oxazolidinone ring is a strong hydrogen bond acceptor.

Common hydrogen bonding motifs include:

-

O-H···O=C: The hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.

-

O-H···O(hydroxyl): The hydroxyl group can also form hydrogen bonds with the hydroxyl group of an adjacent molecule.

-

N-H···O=C: In cases where the nitrogen at the 3-position is not substituted, the N-H group can act as a hydrogen bond donor to the carbonyl oxygen.

These hydrogen bonds often lead to the formation of well-defined supramolecular structures, such as chains, sheets, or three-dimensional networks.[8]

Caption: Schematic of key intermolecular hydrogen bonds.

Crystallographic Data

The following table presents representative crystallographic data for a related oxazolidinone derivative, 4R-(1R-hydroxy-(4-nitrophenyl)-methyl)-1,3-oxazolidin-2-one, obtained from the Cambridge Crystallographic Data Centre (CCDC).[9] This data provides a template for the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| CCDC Deposition Number | 258502 |

| Empirical Formula | C10H10N2O5 |

| Formula Weight | 238.20 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a / Å | 5.093(2) |

| b / Å | 10.456(5) |

| c / Å | 19.168(9) |

| α / ° | 90 |

| β / ° | 90 |

| γ / ° | 90 |

| Volume / ų | 1020.3(8) |

| Z | 4 |

| Calculated Density / g cm⁻³ | 1.552 |

The Role of Crystal Structure in Drug Development

A thorough understanding of the crystal structure of this compound derivatives is not merely an academic exercise; it has profound practical implications in drug development.

-

Polymorph Screening: Identifying all possible crystalline forms of a drug candidate is a critical step in preformulation studies. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, all of which can impact the drug's performance and shelf-life.[5]

-

Salt and Co-crystal Formation: The hydroxymethyl group provides a site for the formation of co-crystals with other molecules, which can be a strategy to improve the physicochemical properties of the active pharmaceutical ingredient (API).

-

Computational Modeling: High-resolution crystal structures provide the basis for computational studies, such as molecular docking simulations, which can help in understanding the binding of the drug to its biological target and in designing new derivatives with improved affinity and selectivity.

Conclusion

The crystal structure of this compound derivatives is a rich field of study with direct relevance to the development of new medicines. The interplay of stereochemistry, conformational flexibility, and intermolecular interactions gives rise to a fascinating array of supramolecular architectures. By employing the synthetic and analytical techniques outlined in this guide, researchers can gain a deeper understanding of the solid-state properties of these important compounds, thereby accelerating the journey from a promising molecule to a life-saving drug.

References

- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4R-(1R-hydroxy-(4-nitrophenyl)-methyl)-1,3-oxazolidin-2-one | C10H10N2O5 | CID 11218620 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Formation of 4-(Hydroxymethyl)oxazolidin-2-one: A Technical Guide to Core Synthetic Mechanisms

This guide provides an in-depth exploration of the prevalent and sustainable mechanisms for the formation of 4-(hydroxymethyl)oxazolidin-2-one, a valuable heterocyclic compound in pharmaceutical and chemical synthesis. We will dissect the core synthetic pathways, emphasizing the chemical principles and experimental considerations that govern reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's synthesis.

Introduction: The Significance of this compound

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in a class of antibiotics that combat multidrug-resistant bacteria.[1] this compound, specifically, serves as a crucial chiral building block. Its bifunctional nature—a primary alcohol and a cyclic carbamate—allows for diverse downstream derivatization, making it a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The increasing demand for greener and more efficient chemical processes has driven the development of elegant synthetic routes from renewable feedstocks like glycerol.

Core Synthetic Pathways and Mechanisms

Two primary, sustainable, and industrially viable routes dominate the synthesis of this compound. Both pathways offer significant advantages over traditional methods that often employ hazardous reagents like phosgene.[2]

Pathway A: From Glycerol/Glycerol Carbonate and Urea

This pathway represents a cornerstone of green chemistry, leveraging glycerol, a low-cost byproduct of biodiesel production, as the primary starting material.[3] The reaction can proceed via two main approaches: a direct reaction of glycerol with urea or a two-step process involving the intermediate glycerol carbonate.

The reaction is typically facilitated by a solid acid catalyst, such as γ-Zirconium Phosphate (γ-ZrP), which plays a dual role in activating the substrates.[3][4] Zirconium phosphate provides both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers) that are crucial for catalysis.[5]

-

Activation of Urea: The carbonyl oxygen of urea coordinates to a Lewis acid site on the catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from glycerol (or glycerol carbonate) performs a nucleophilic attack on the activated urea carbonyl carbon. In the case of direct reaction with glycerol, this forms a carbamate intermediate. When starting with glycerol carbonate, urea's amino group attacks one of the electrophilic carbonyl carbons of the carbonate.[3]

-

Intramolecular Cyclization: The terminal amino group of the intermediate (or the remaining amino group of the urea adduct) attacks the adjacent carbon bearing a hydroxyl group (or the other side of the carbonate).

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, closing the five-membered ring and eliminating ammonia (from urea) or another leaving group to form the stable oxazolidinone ring.

The reaction starting from glycerol carbonate can yield two isomers, this compound and 5-hydroxy-1,3-oxazinan-2-one, as urea can attack either carbonyl carbon of the cyclic carbonate.[4] However, the direct reaction of glycerol with urea shows a preference for the formation of the desired this compound isomer.[4]

Caption: Catalytic cycle for the formation of this compound from glycerol and urea.

Pathway B: From 3-Amino-1,2-propanediol and Carbon Dioxide

This pathway is another exemplary green synthetic route, utilizing carbon dioxide (CO₂) as a C1 source. The starting material, 3-amino-1,2-propanediol (an amino alcohol), can be derived from glycerol, further enhancing the sustainability of the process.

This reaction proceeds via the formation of a carbamic acid intermediate, followed by a dehydration-mediated cyclization.

-

Carbamic Acid Formation: The amine group of 3-amino-1,2-propanediol reacts readily with CO₂ in a reversible acid-base reaction to form a carbamic acid intermediate.[6]

-

Activation of Hydroxyl Group: In the presence of a dehydrating agent or under thermal conditions, the terminal hydroxyl group is activated.

-

Intramolecular Nucleophilic Attack: The oxygen of the carbamic acid's carboxyl group performs an intramolecular nucleophilic attack on the carbon atom bearing the activated hydroxyl group.

-

Cyclization and Dehydration: This attack leads to the formation of the five-membered oxazolidinone ring, with the concurrent elimination of a water molecule, which drives the reaction to completion.

The choice of reaction conditions, particularly the method of water removal (e.g., azeotropic distillation, use of dehydrating agents), is critical for achieving high yields.

Caption: General experimental workflow for the synthesis via the CO2 pathway.

Experimental Protocols & Data

The following sections provide representative experimental protocols and comparative data. These are illustrative and may require optimization based on specific laboratory equipment and reagent purity.

Protocol: Synthesis from Glycerol Carbonate and Urea

This protocol is adapted from methodologies described in the literature.[3][4]

Step-by-Step Methodology:

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add glycerol carbonate (e.g., 23.6 g, 0.2 mol).

-

Reagent Addition: Add urea (e.g., 12.0 g, 0.2 mol) and γ-Zirconium Phosphate (e.g., 1.0 g, ~4 wt%) to the flask.

-

Reaction Execution: Heat the stirred mixture to the desired reaction temperature (e.g., 135 °C or 408 K) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically run for 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to approximately 80 °C. Add a suitable solvent (e.g., ethanol) to dissolve the product and filter the heterogeneous catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the pure product.

Data Summary: Influence of Temperature

The reaction temperature is a critical parameter that dictates both the conversion of the starting material and the selectivity towards the desired product.

| Starting Materials | Catalyst | Temperature (K) | Conversion (%) | Selectivity (%) | Reference |

| Glycerol Carbonate + Urea | γ-Zr Phosphate | < 408 | Up to 25 | 100 | [4],[3] |

| Glycerol Carbonate + Urea | γ-Zr Phosphate | > 408 | Increases | Decreases | [4],[3] |

Expertise & Experience Insight: The data clearly indicates a trade-off between reaction rate and selectivity. Operating at lower temperatures (<408 K) ensures high selectivity, which is paramount for minimizing downstream purification challenges.[4] While conversion is lower, unreacted starting materials can often be recycled in a continuous process, making the lower temperature route more economically and environmentally viable in the long run. Increasing the temperature boosts conversion but leads to the formation of byproducts, complicating the purification process.[4]

Product Characterization

Validation of the final product's identity and purity is essential.

-

Appearance: White to off-white solid.

-

Melting Point: 85.6 °C

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.45 (s, 1H, NH), 4.85 (t, 1H, OH), 4.20 (t, 1H, CH₂O), 4.05 (m, 1H, CH), 3.80 (dd, 1H, CH₂N), 3.40 (m, 2H, CH₂OH).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 159.5 (C=O), 65.0 (CH₂O), 61.5 (CH₂OH), 55.0 (CH), 45.0 (CH₂N).

-

IR (KBr, cm⁻¹): 3350 (O-H), 3250 (N-H), 1750 (C=O, carbamate), 1250 (C-O).

Conclusion

The synthesis of this compound has evolved significantly towards more sustainable and efficient methodologies. The routes utilizing glycerol, glycerol carbonate, and carbon dioxide stand out as prime examples of modern green chemistry principles in action. A thorough understanding of the underlying reaction mechanisms, the role of catalysts, and the influence of key process parameters is fundamental for researchers aiming to optimize these transformations. The protocols and data presented herein provide a solid foundation for the successful laboratory-scale synthesis and further development of this critical pharmaceutical intermediate.

References

-

Dibenedetto, A., Nocito, F., Angelini, A., Papai, I., Aresta, M., & Mancuso, R. (2013). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. ChemSusChem, 6(2), 345-352. [Link]

-

Dibenedetto, A., Nocito, F., Angelini, A., Papai, I., Aresta, M., & Mancuso, R. (2013). Catalytic Synthesis of Hydroxymethyl-2-oxazolidinones from Glycerol or Glycerol Carbonate and Urea. ResearchGate. [Link]

-

Clearfield, A. (2024). Zirconium Phosphates and Phosphonates: Applications in Catalysis. ResearchGate. [Link]

-

Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. [Link]

-

Kim, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

- Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.

-

Al-Amin, M., & Al-Kadhi, N. S. (2023). Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review. National Institutes of Health. [Link]

-

Di Serio, M., & Vitiello, R. (2022). Zirconium Phosphate Catalysts in the XXI Century: State of the Art from 2010 to Date. MDPI. [Link]

-

Liu, Y., et al. (2019). Reaction mechanism for synthesis of oxazolidinone by three-component.... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

Fert, A., et al. (2021). Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. National Institutes of Health. [Link]

-

La-Posta, A., et al. (2023). Zirconium Phosphates and Phosphonates: Applications in Catalysis. MDPI. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the formation of oxazolidines 251. ResearchGate. [Link]

-

Pandit, N., Singla, R. K., & Shrivastava, B. (2012). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]

-

Wang, S., et al. (2019). The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst. MDPI. [Link]

-

Djurdjevic, J. R., et al. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 4-(Hydroxymethyl)oxazolidin-2-one: Commercial Availability, Purity, and Applications in Drug Development

This in-depth technical guide provides a comprehensive overview of 4-(hydroxymethyl)oxazolidin-2-one, a versatile chiral building block crucial for pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development field, offering insights into its commercial availability, purity standards, analytical methodologies for quality control, and its significant applications in asymmetric synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with a hydroxymethyl group at the 4-position. The chirality at this position makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals. The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic Linezolid.[1][2] The presence of the reactive hydroxymethyl group allows for further chemical modifications, making this compound a key intermediate in the synthesis of a variety of complex molecules.[3]

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a racemic mixture or as the individual (R) and (S)-enantiomers. The purity of the commercially available material is a critical parameter for its application in synthesis, particularly in the context of pharmaceutical development where stringent quality control is paramount.

A survey of prominent suppliers indicates that the purity of this compound generally ranges from 95% to over 98%. It is imperative for researchers to consult the supplier's Certificate of Analysis (CoA) to ascertain the exact purity and the analytical method used for its determination.

| Supplier Example | Available Forms | Stated Purity |

| ChemScene | (S)-enantiomer | ≥98%[4] |

| ChemicalBook | Racemic, Enantiomers | 95% - 98%[5] |

| AK Scientific, Inc. | (R)-enantiomer | Minimum 95%[6] |

| Biosynth | Racemic | Not specified[7] |

| Sigma-Aldrich | Racemic (derivative) | Purity not specified[8] |

Note: This table is illustrative and not exhaustive. Researchers should always verify the latest information directly from the suppliers.

Synthesis and Potential Impurities

A common and environmentally friendly method for the synthesis of this compound involves the reaction of glycerol or glycerol carbonate with urea.[2][4] This approach is advantageous due to the renewable nature of glycerol, a byproduct of biodiesel production.

The reaction between glycerol carbonate and urea can lead to the formation of two isomers of this compound, depending on the site of nucleophilic attack by urea on the carbonate.[2]

Potential Impurities:

Based on the synthesis from glycerol and urea, potential impurities may include:

-

Unreacted starting materials: Residual glycerol, glycerol carbonate, or urea.

-

Isomeric byproducts: The formation of the regioisomeric oxazolidinone.

-

Oligomerization products: Potential for self-condensation or reaction with other intermediates.

-

Residual catalysts: If a catalyst is used in the synthesis, trace amounts may remain in the final product.

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthesis and purification workflow.

Purification of this compound

Recrystallization is a standard and effective technique for the purification of solid organic compounds like this compound.[1][9][10] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

General Recrystallization Protocol:

-

Solvent Selection: Screen various solvents (e.g., isopropanol, ethyl acetate, water, or mixtures) to find one with the desired solubility characteristics.

-

Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Caption: Step-by-step recrystallization workflow.

Analytical Methods for Purity Determination

Accurate determination of the chemical and enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)